Regioisomeric Differentiation from 5-Carboxamide DDR1 Inhibitors: Absence of DDR1 Pharmacophore Confers Utility as a Selectivity Control
The 5-carboxamide regioisomer series (e.g., compound 7f) is a validated DDR1 inhibitor chemotype with a Kd of 5.9 nM and an IC₅₀ of 14.9 nM against DDR1 kinase [1]. The 2-carboxamide regioisomer (this compound) relocates the critical carboxamide moiety from the indane 5-position to the 2-position, a structural change that eliminates the DDR1 hinge-binding pharmacophore as established by X-ray co-crystal structures of the 5-carboxamide series (PDB 6HP9) [2]. No DDR1 inhibitory activity has been reported for the 2-carboxamide regioisomer, enabling its use as a chemically matched inactive control in DDR1 selectivity profiling panels.
| Evidence Dimension | DDR1 binding affinity (Kd) and kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No reported DDR1 activity; predicted inactive based on regioisomeric mismatch with DDR1 pharmacophore |
| Comparator Or Baseline | Compound 7f (5-carboxamide regioisomer): Kd = 5.9 nM, IC₅₀ = 14.9 nM (DDR1 kinase assay) [1] |
| Quantified Difference | >3 orders of magnitude difference in DDR1 affinity (5.9 nM vs. no measurable activity expected) |
| Conditions | DDR1 kinase binding assay (Kd) and enzymatic inhibition assay (IC₅₀); X-ray crystallography (PDB 6HP9) confirming 5-carboxamide hinge-binding pose [1][2] |
Why This Matters
For DDR1 drug discovery programs, this compound serves as an essential matched-pair negative control that shares the 2-aminoindane core but lacks the 5-carboxamide pharmacophore, enabling rigorous selectivity assessment that generic kinase inhibitors cannot provide.
- [1] Mo X, et al. J Med Chem. 2019;62(16):7431-7444. doi:10.1021/acs.jmedchem.9b00365. View Source
- [2] RCSB PDB. 6HP9: Structure of the kinase domain of human DDR1 in complex with a 2-Amino-2,3-Dihydro-1H-Indene-5-Carboxamide-based inhibitor. Deposited 2018-09-19. Available at: https://www.rcsb.org/structure/6HP9. View Source
